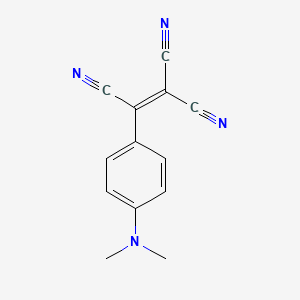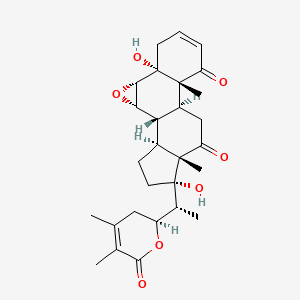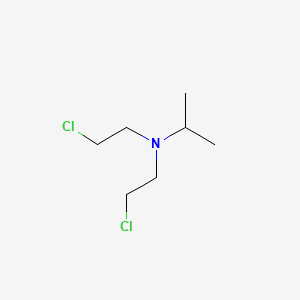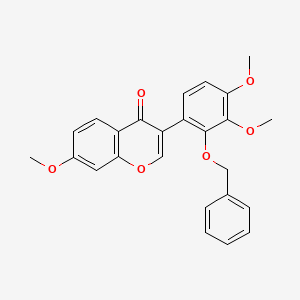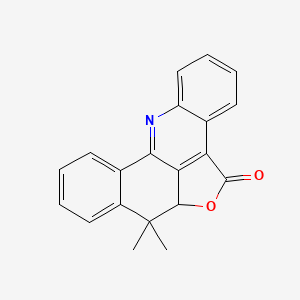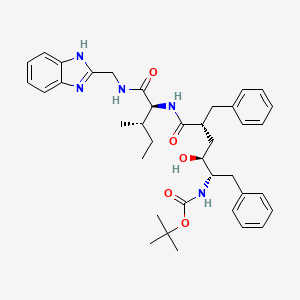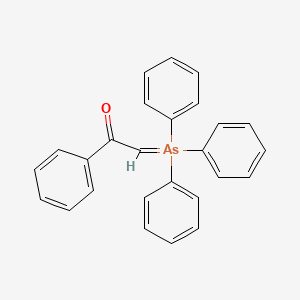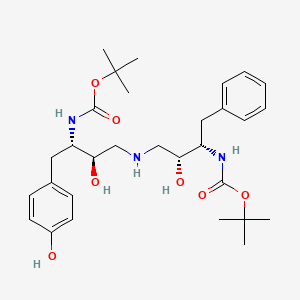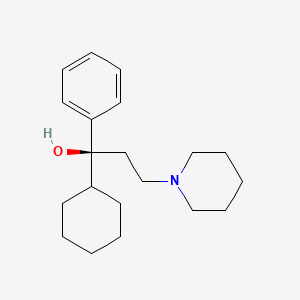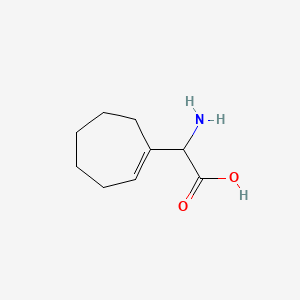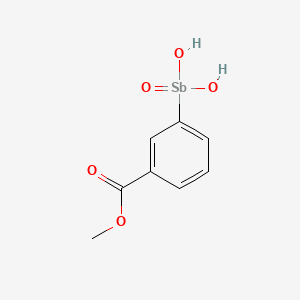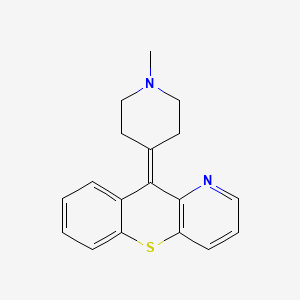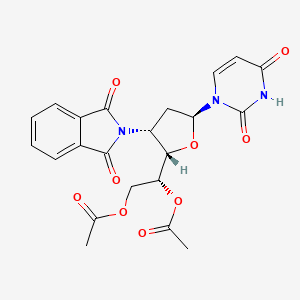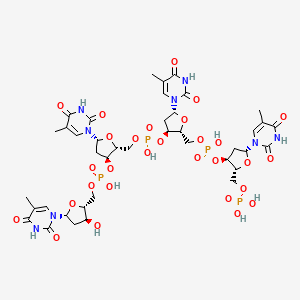
Tetrathymidylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrathymidylic acid is a nucleotide composed of four thymidine units linked by phosphodiester bonds. It is a type of oligonucleotide, which plays a crucial role in various biological processes, including DNA replication and repair. This compound is often used in scientific research to study the structure and function of nucleic acids.
準備方法
Synthetic Routes and Reaction Conditions: Tetrathymidylic acid can be synthesized using solid-phase synthesis techniques. The process involves the sequential addition of thymidine units to a growing oligonucleotide chain anchored to a solid support. Each addition cycle includes deprotection, coupling, and capping steps, followed by oxidation to form the phosphodiester bond. The final product is cleaved from the solid support and purified.
Industrial Production Methods: Industrial production of this compound typically involves automated synthesizers that can handle large-scale synthesis. These machines follow the same principles as laboratory-scale synthesis but are optimized for higher throughput and efficiency. The use of high-purity reagents and stringent quality control measures ensures the production of consistent and high-quality oligonucleotides.
化学反応の分析
Types of Reactions: Tetrathymidylic acid undergoes various chemical reactions, including hydrolysis, oxidation, and enzymatic cleavage. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the phosphodiester bonds. Oxidation reactions can modify the thymidine units, affecting the overall structure and function of the oligonucleotide.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Enzymatic Cleavage: Nucleases like DNase or specific restriction enzymes.
Major Products Formed:
Hydrolysis: Mononucleotides and shorter oligonucleotides.
Oxidation: Modified thymidine units with altered chemical properties.
Enzymatic Cleavage: Specific fragments depending on the enzyme used.
科学的研究の応用
Tetrathymidylic acid has numerous applications in scientific research:
Chemistry: Used as a model compound to study nucleotide interactions and the effects of chemical modifications on nucleic acids.
Biology: Serves as a substrate for studying DNA polymerases and other enzymes involved in DNA replication and repair.
Medicine: Investigated for its potential in gene therapy and as a diagnostic tool for detecting genetic mutations.
Industry: Utilized in the development of nucleic acid-based sensors and as a standard in quality control for oligonucleotide synthesis.
作用機序
Tetrathymidylic acid exerts its effects primarily through its interactions with proteins and enzymes involved in nucleic acid metabolism. It can serve as a substrate for DNA polymerases, which incorporate it into growing DNA strands during replication. Additionally, it can bind to specific proteins, influencing their activity and stability. The molecular targets and pathways involved include DNA polymerases, nucleases, and various DNA-binding proteins.
類似化合物との比較
Thymidylic acid: A mononucleotide composed of a single thymidine unit.
Dithymidylic acid: An oligonucleotide with two thymidine units.
Trithymidylic acid: An oligonucleotide with three thymidine units.
Comparison: Tetrathymidylic acid is unique due to its longer chain length, which allows for more complex interactions with proteins and enzymes compared to shorter oligonucleotides. Its increased length also makes it a more suitable model for studying the properties of longer nucleic acid sequences. Additionally, this compound’s ability to form stable secondary structures enhances its utility in various research applications.
特性
CAS番号 |
2945-57-5 |
|---|---|
分子式 |
C40H54N8O29P4 |
分子量 |
1234.8 g/mol |
IUPAC名 |
[(2R,3S,5R)-3-[hydroxy-[[(2R,3S,5R)-3-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C40H54N8O29P4/c1-17-9-45(37(54)41-33(17)50)29-5-21(49)25(71-29)13-68-79(61,62)76-23-7-31(47-11-19(3)35(52)43-39(47)56)73-27(23)15-70-81(65,66)77-24-8-32(48-12-20(4)36(53)44-40(48)57)74-28(24)16-69-80(63,64)75-22-6-30(72-26(22)14-67-78(58,59)60)46-10-18(2)34(51)42-38(46)55/h9-12,21-32,49H,5-8,13-16H2,1-4H3,(H,61,62)(H,63,64)(H,65,66)(H,41,50,54)(H,42,51,55)(H,43,52,56)(H,44,53,57)(H2,58,59,60)/t21-,22-,23-,24-,25+,26+,27+,28+,29+,30+,31+,32+/m0/s1 |
InChIキー |
BOAPUABTEVWFHM-SJAYXVESSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O[C@H]4C[C@@H](O[C@@H]4COP(=O)(O)O[C@H]5C[C@@H](O[C@@H]5COP(=O)(O)O)N6C=C(C(=O)NC6=O)C)N7C=C(C(=O)NC7=O)C)N8C=C(C(=O)NC8=O)C)O |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)OC4CC(OC4COP(=O)(O)OC5CC(OC5COP(=O)(O)O)N6C=C(C(=O)NC6=O)C)N7C=C(C(=O)NC7=O)C)N8C=C(C(=O)NC8=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


